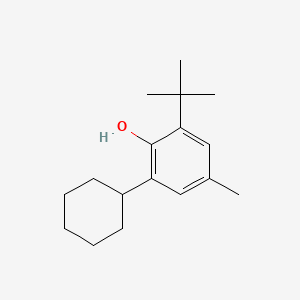
Ethyl thiazolidine-2-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl thiazolidine-2-carboxylate hydrochloride is a heterocyclic compound that features a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its diverse biological activities and is used in various fields such as medicinal chemistry, organic synthesis, and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl thiazolidine-2-carboxylate hydrochloride can be synthesized through the reaction of cysteamine hydrochloride with ethyl bromoacetate in the presence of a base such as triethylamine. The reaction typically takes place in a solvent like ethanol or water-ethanol mixture under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound often involve green chemistry approaches to improve yield, purity, and selectivity. Techniques such as multicomponent reactions, click chemistry, and nano-catalysis are employed to enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl thiazolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thiazolidine ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidine derivatives .
Aplicaciones Científicas De Investigación
Ethyl thiazolidine-2-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound exhibits antimicrobial, anticancer, and anti-inflammatory properties, making it valuable in biological studies.
Medicine: It is explored for its potential therapeutic effects in treating various diseases.
Mecanismo De Acción
The mechanism of action of ethyl thiazolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit microbial growth, and induce apoptosis in cancer cells. The presence of sulfur and nitrogen atoms in the thiazolidine ring enhances its pharmacological properties .
Comparación Con Compuestos Similares
Thiazolidine-4-carboxylate: Another thiazolidine derivative with similar biological activities.
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiazole: A related heterocyclic compound with diverse biological activities.
Uniqueness: Ethyl thiazolidine-2-carboxylate hydrochloride is unique due to its specific structure, which allows for a wide range of chemical modifications and applications. Its versatility in synthesis and biological activities makes it a valuable compound in various fields of research .
Propiedades
Fórmula molecular |
C6H12ClNO2S |
|---|---|
Peso molecular |
197.68 g/mol |
Nombre IUPAC |
ethyl 1,3-thiazolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C6H11NO2S.ClH/c1-2-9-6(8)5-7-3-4-10-5;/h5,7H,2-4H2,1H3;1H |
Clave InChI |
OYLMMQOHFPWGDX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1NCCS1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-(4-propan-2-ylphenyl)-1,3-benzothiazol-5-yl]acetic acid](/img/structure/B13946439.png)
![7-Bromo-5-methylfuro[3,2-c]pyridin-4(5H)-one](/img/structure/B13946447.png)









![2-(Chloromethyl)-6-azaspiro[3.4]octane](/img/structure/B13946492.png)
